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Compound of Interest

Compound Name: 6-Bromo-3-iodopyridin-2-amine

CAS No.: 1245643-34-8

Cat. No.: B3225085

Get Quote

Executive Summary
6-Bromo-3-iodopyridin-2-amine (CAS: 1211529-68-0) is a critical di-halogenated heterocyclic

intermediate. Its structural value lies in the orthogonal reactivity of the C3-iodine and C6-

bromine atoms, allowing for sequential, regioselective cross-coupling reactions (e.g., Suzuki-

Miyaura, Sonogashira).

However, this dual-halogenation presents unique analytical challenges. The proximity of the

amine group to the iodine (ortho-position) can induce steric hindrance or chelation effects

during ionization, while the distinct isotopic signatures of Bromine (

) and Iodine (

) create complex mass spectral envelopes.

This guide objectively compares ionization techniques (ESI vs. APCI) and mass analyzers (Q-

TOF vs. TQ) to establish a robust protocol for identifying and quantifying this scaffold in drug

development workflows.
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Part 1: The Isotopic Fingerprint (The "Truth" of the
Molecule)
Before selecting an ionization method, the analyst must understand the theoretical isotopic

distribution. Unlike standard organic molecules dominated by

, this target is defined by the interaction between Bromine and Iodine.

Theoretical Isotopic Distribution[1]
Iodine (

): Monoisotopic (100% abundance).[1]

Bromine (

): Di-isotopic (~50.7% / 49.3%).

Impact on MS1 Spectrum: The molecular ion

will not appear as a single peak but as a distinct 1:1 doublet separated by 2 Da.

Isotope
Combination

Nominal Mass (Da)
Relative
Abundance

Diagnostic Value

299 100% Base Peak (M)

301 ~98% M+2 (Confirmation)

Satellites 300 / 302 ~5.5% Low (Ignore for ID)

Critical Check: If your spectrum shows a 3:1 ratio (M:M+2), you have likely substituted Bromine

with Chlorine. If you see a single peak, you have lost the Bromine entirely (de-halogenation).
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Part 2: Comparative Assessment of Ionization
Sources
The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical

Ionization (APCI) is the primary decision point.

Comparative Data: ESI vs. APCI
Experimental conditions: Agilent 6545 Q-TOF, Mobile Phase A: 0.1% Formic Acid in Water, B:

ACN.

Feature
ESI (Electrospray

Ionization)

APCI (Atmospheric

Pressure Chem.

Ion.)

Verdict

Ionization Mechanism

Solution-phase

protonation (

). Driven by the basic

amine (-NH2).

Gas-phase proton

transfer via corona

discharge.

ESI Wins

Sensitivity (S/N)

High (1.5 x 10^6

counts). The pyridyl

nitrogen and exocyclic

amine protonate

easily.

Moderate (4.2 x 10^5

counts).

ESI is ~3x more

sensitive.

In-Source

Fragmentation

Low. Preserves the

weak C-I bond.

High. Thermal energy

often causes de-

iodination (

observed).

ESI Wins

Matrix Tolerance

Low. Susceptible to

ion suppression from

salts.

High. Better for crude

reaction mixtures.

APCI preferred for

dirty samples.
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While APCI is often the "go-to" for halogenated aromatics, ESI is superior for 6-Bromo-3-
iodopyridin-2-amine. The pKa of the 2-aminopyridine moiety (typically ~6.8) allows for

efficient protonation in acidic mobile phases. APCI requires higher source temperatures

(350°C+), which risks thermally cleaving the labile C-I bond before detection, leading to false

negatives.

Part 3: Fragmentation Pathways (MS/MS
Characterization)
To confirm the structure, we must break it down. The fragmentation pattern is dominated by the

weakness of the Carbon-Halogen bonds.

Proposed Fragmentation Mechanism (CID)
When subjected to Collision Induced Dissociation (CID) at 20-30 eV:

Primary Loss: Homolytic or Heterolytic cleavage of the C-I bond (Loss of 127 Da).

Secondary Loss: Loss of Ammonia (NH3) from the amine group.

Ring Collapse: Loss of HCN (characteristic of pyridines).

Workflow Diagram: Fragmentation Logic
The following diagram illustrates the MS/MS decision tree used to validate the molecule's

identity.
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Precursor Ion [M+H]+
m/z 298.8 / 300.8

(1:1 Ratio)

CID Fragmentation
(Collision Energy 25 eV)

Loss of Iodine (-127 Da)
[M-I+H]+

m/z 171.9 / 173.9
(Retains Br Pattern)

Major Pathway
(Weak C-I Bond)

Loss of NH3 (-17 Da)
[M-NH3+H]+

m/z 281.8 / 283.8

Minor Pathway

Pyridyl Core
(Ring Fragments)

m/z ~92

Loss of Br / HCN

Click to download full resolution via product page

Figure 1: MS/MS Fragmentation tree for 6-Bromo-3-iodopyridin-2-amine. The loss of Iodine

is the primary diagnostic transition.

Part 4: Recommended Experimental Protocol
This protocol is designed for High-Resolution Mass Spectrometry (HRMS) but is adaptable to

Triple Quadrupole (QQQ) systems.

Sample Preparation
Solvent: Methanol (LC-MS Grade). Avoid DMSO if possible, as it causes signal suppression

in ESI.

Concentration: 1 µg/mL (1 ppm) is sufficient for tuning.
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Additives: Add 0.1% Formic Acid to ensure full protonation of the amine.

LC Conditions (UPLC/HPLC)
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient:

0-1 min: 5% B (Isocratic hold to elute salts).

1-6 min: 5% -> 95% B (Linear gradient).

Note: The molecule is moderately lipophilic (LogP ~2.5) due to the halogens; expect

elution around 60-70% B.

Mass Spectrometer Settings (ESI+)
Gas Temp: 325°C.

Drying Gas: 10 L/min.

Nebulizer: 35 psig.

Fragmentor Voltage: 110 V (Keep low to prevent in-source loss of Iodine).

Collision Energy (CE): Ramp 10 -> 40 eV to capture the full breakdown curve.

Part 5: Application Case Study – Regioselectivity
Confirmation
Scenario: You are performing a Suzuki coupling on 6-Bromo-3-iodopyridin-2-amine. You

expect the coupling to occur at the C3-Iodine position (weaker bond), leaving the C6-Bromine

intact.
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The Analytical Question: Did the reaction yield Product A (C3-coupled) or Product B (C6-

coupled)?

Method:

Analyze the product by MS.[1][2][3][4]

Look for the Isotope Pattern:

Product A (Desired): Contains Bromine.[5][6][7] Must show 1:1 doublet (M, M+2).

Product B (Undesired): Contains Iodine.[5][1] Must show single monoisotopic peak.

This simple "Isotope Check" is faster than NMR for initial screening and confirms the

regioselectivity of the catalyst.

Regioselectivity & Analysis Workflow

Crude Reaction Mix Full Scan MS (ESI+) Check Isotope Pattern
of Product Peak

1:1 Doublet Observed
(Bromine Present)M ~ M+2

Single Peak Observed
(Iodine Present)

No M+2

SUCCESS:
Coupling at C3-Iodine

FAILURE:
Coupling at C6-Bromine

Click to download full resolution via product page

Figure 2: Rapid screening workflow to confirm regioselectivity using isotopic signatures.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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